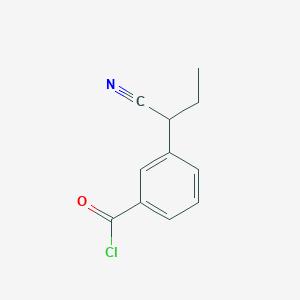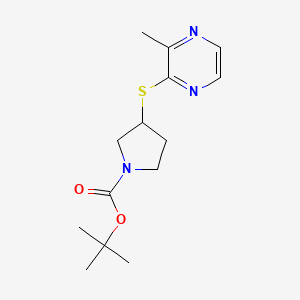
3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring substituted with a methyl group and a pyrrolidine ring connected via a sulfanyl linkage. The tert-butyl ester group is attached to the carboxylic acid moiety, providing stability and influencing the compound’s solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and diacetyl, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from 1,4-diketones through cyclization reactions.
Sulfanyl Linkage Formation: The pyrazine and pyrrolidine rings can be connected via a sulfanyl linkage using thiol reagents.
Esterification: The carboxylic acid group can be esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, catalysis, and solvent optimization are often employed to scale up the production process.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the ester group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazine derivatives, alcohols.
Substitution Products: Halogenated pyrazine derivatives, substituted pyrrolidines.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfanyl linkages.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials science.
作用机制
The mechanism of action of 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
- 3-(2-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity, solubility, and biological activity compared to similar compounds.
属性
分子式 |
C14H21N3O2S |
|---|---|
分子量 |
295.40 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-methylpyrazin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2S/c1-10-12(16-7-6-15-10)20-11-5-8-17(9-11)13(18)19-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |
InChI 键 |
VLSQWIHCJCKWDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN=C1SC2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


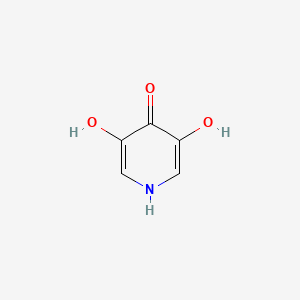
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
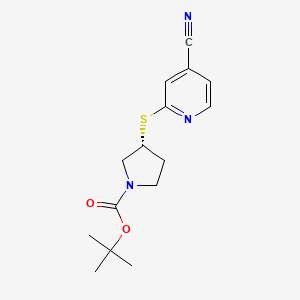
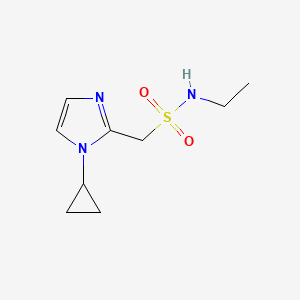
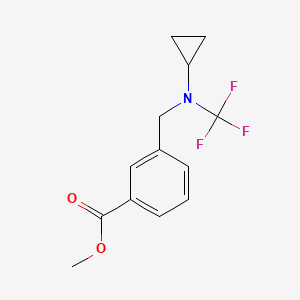


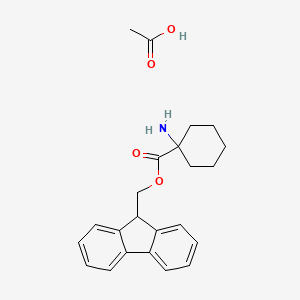
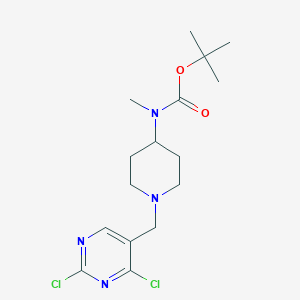
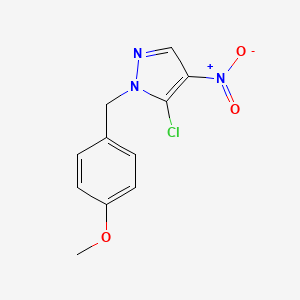
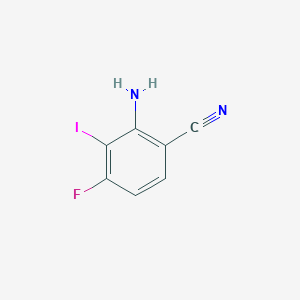
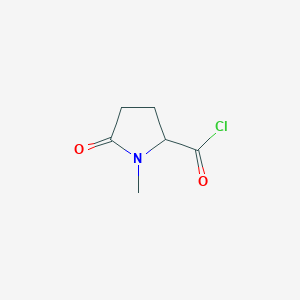
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
